

Butabindide and its Effect on Neuropeptide Signaling: A Technical Guide

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Compound of Interest		
Compound Name:	Butabindide	
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Abstract

This technical guide provides an in-depth examination of **butabindide**, a potent and selective inhibitor of Tripeptidyl Peptidase II (TPP II). **Butabindide**'s primary mechanism of action involves the reversible inhibition of TPP II, a crucial serine peptidase in the regulation of specific neuropeptides. By preventing the degradation of these signaling molecules, **butabindide** effectively enhances their physiological activity. This guide will focus on the principal effect of **butabindide**: the potentiation of cholecystokinin-8 (CCK-8) signaling. Detailed experimental protocols, quantitative data on inhibitory activity, and diagrams of the molecular pathways and experimental workflows are provided to support further research and development in this area.

Introduction to Butabindide and Neuropeptide Regulation

Neuropeptides are a diverse class of signaling molecules that play critical roles in a vast array of physiological processes, including pain perception, appetite regulation, mood, and memory. The signaling efficacy and duration of neuropeptides are tightly controlled by neuropeptidases, enzymes that degrade them in the extracellular space, thereby terminating their action. The targeted inhibition of these peptidases presents a compelling therapeutic strategy to selectively amplify the signaling of beneficial neuropeptides.



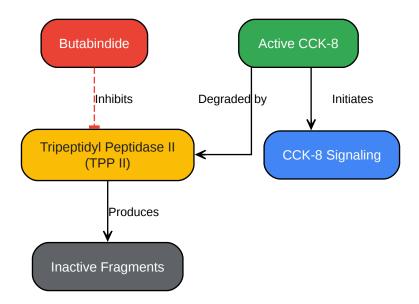
Butabindide (also known as UCL-1397) is a synthetic indoline analogue developed as a potent, selective, and reversible inhibitor of Tripeptidyl Peptidase II (TPP II).[1] TPP II is a large, cytosolic serine exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides.[2] One of its key substrates is the neuropeptide cholecystokinin-8 (CCK-8), a critical regulator of satiety and gastrointestinal function.[1][2] By inhibiting TPP II, **butabindide** protects CCK-8 from degradation, thereby increasing its bioavailability and enhancing its signaling effects.

Mechanism of Action: Inhibition of Tripeptidyl Peptidase II

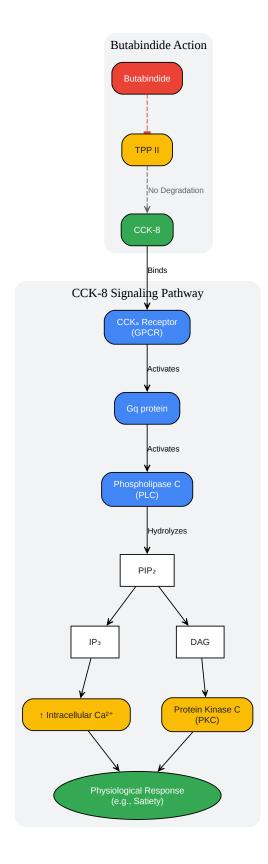
The primary molecular target of **butabindide** is Tripeptidyl Peptidase II (TPP II, EC 3.4.14.10). TPP II functions as a key component in intracellular protein turnover and is also recognized as the primary cholecystokinin-8 (CCK-8)-inactivating peptidase.[1][2] It cleaves the sulfated octapeptide CCK-8 at the Met⁴-Gly⁵ bond, rendering it inactive.[1]

Butabindide acts as a competitive, reversible inhibitor, binding to the active site of TPP II with high affinity and preventing it from processing its substrates.[1] This inhibition leads to a localized increase in the concentration and half-life of neuropeptides like CCK-8, thereby amplifying their downstream signaling. The development of **butabindide** was the result of successive structure-activity relationship (SAR) optimizations, leading to a compound with nanomolar affinity for TPP II.[1]

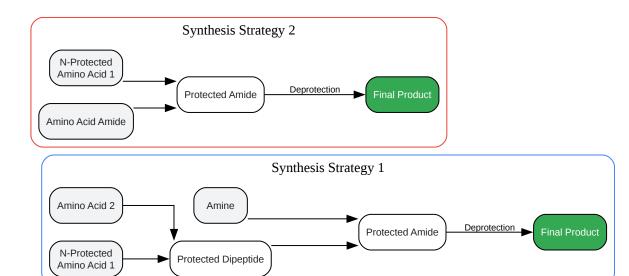




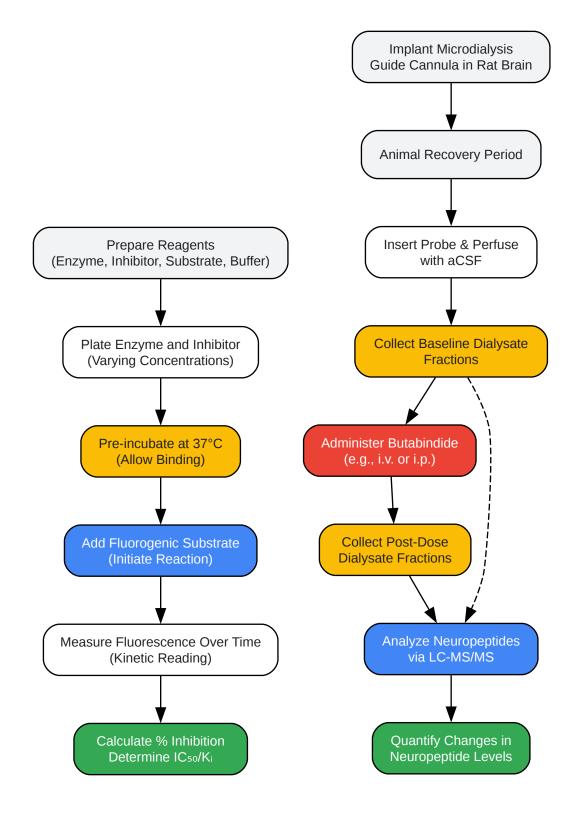












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